1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine
Overview
Description
“1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Synthesis Analysis
The synthesis of compounds similar to “1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine” has been reported in the literature . For instance, Myangar and Raval reported the synthesis of azetidinyl-3-quinazolin-4-one hybrids from N-(2-(chloromethyl)-4-oxoquinazolin-3(4H)-yl)isonicotinamide in three steps: (1) synthesis of intermediate hydrazides by reflux with hydrazine in ethanol; (2) synthesis of Schiff bases by condensation of hydrazides with aldehydes in ethanol .
Molecular Structure Analysis
Pyrazoles, a class of five-membered heterocycles derived from the parent pyrazole, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Chemical Reactions Analysis
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The information available in the literature concerning the structure and chemistry of 3 (5)-aminopyrazoles is scarce and disperse .
Scientific Research Applications
1. Synthesis of Fused Pyrazolo Thiazoles and Thiazines
- Application Summary : This research discusses the synthesis of pyrazolo thiazoles and thiazines, which are structural subunits of numerous compounds valuable in medicinal chemistry . The combination of these cycles with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .
- Methods of Application : The synthesis of these compounds is achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .
- Results : These compounds have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .
2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications
- Application Summary : This research focuses on the synthesis and biomedical applications of 1H-Pyrazolo[3,4-b]pyridines . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
3. Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists
- Application Summary : This research investigates the antinociceptive properties of piperazine and piperidine derivatives, which are histamine H3 and sigma-1 receptor antagonists . These compounds may have potential applications in pain therapies .
- Methods of Application : The study involved the selection of 20 representative structures among previously reported H3R ligands to investigate their affinity at sigma receptors .
- Results : Six of the tested compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors, with compounds 5, 11, and 12 showing the highest binding preference to sigma-1 receptors .
4. Synthesis of Fused Pyrazolo Thiazoles and Thiazines
- Application Summary : This research discusses the synthesis of pyrazolo thiazoles and thiazines, which are structural subunits of numerous compounds valuable in medicinal chemistry . These compounds have potential applications in the development of new antitumor agents .
- Methods of Application : The synthesis of these compounds is achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .
- Results : These compounds have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .
5. Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists
- Application Summary : This research investigates the antinociceptive properties of piperazine and piperidine derivatives, which are histamine H3 and sigma-1 receptor antagonists . These compounds may have potential applications in pain therapies .
- Methods of Application : The study involved the selection of 20 representative structures among previously reported H3R ligands to investigate their affinity at sigma receptors .
- Results : Six of the tested compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors, with compounds 5, 11, and 12 showing the highest binding preference to sigma-1 receptors .
6. Synthesis of Fused Pyrazolo Thiazoles and Thiazines
- Application Summary : This research discusses the synthesis of pyrazolo thiazoles and thiazines, which are structural subunits of numerous compounds valuable in medicinal chemistry . These compounds have potential applications in the development of new antitumor agents .
- Methods of Application : The synthesis of these compounds is achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .
- Results : These compounds have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .
Safety And Hazards
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could potentially lead to the discovery of new bioactive molecules with improved therapeutic properties .
properties
IUPAC Name |
2-(pyridin-3-ylmethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-5-12-13(9)7-8-2-1-4-11-6-8/h1-6H,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWHIPMNNBFUIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360275 | |
Record name | 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine | |
CAS RN |
852990-17-1 | |
Record name | 1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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